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molecular formula C11H10BrN3O2 B8272118 (2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate

(2-bromoimidazol-1-yl) N-methyl-N-phenylcarbamate

Cat. No. B8272118
M. Wt: 296.12 g/mol
InChI Key: VSHSFRHPPNOGQU-UHFFFAOYSA-N
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Patent
US07279470B2

Procedure details

The title compound was prepared from 1-hydroxy-2-bromoimidazole, hydrochloride and N-methyl-N-phenylcarbamoyl chloride applying the general procedure 8. The crude product was purified by flash chromatography (Quad flash 12, EtOAc-heptane) (63%, oil).
Name
1-hydroxy-2-bromoimidazole, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[OH:2][N:3]1[CH:7]=[CH:6][N:5]=[C:4]1[Br:8].[CH3:9][N:10]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:11](Cl)=[O:12]>>[Br:8][C:4]1[N:3]([O:2][C:11](=[O:12])[N:10]([CH3:9])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:7]=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
1-hydroxy-2-bromoimidazole, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ON1C(=NC=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)Cl)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (Quad flash 12, EtOAc-heptane) (63%, oil)

Outcomes

Product
Name
Type
product
Smiles
BrC=1N(C=CN1)OC(N(C1=CC=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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